2-Pyridinecarboxamide, 6-methyl-4-nitro-N-phenyl-, 1-oxide
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Overview
Description
2-Pyridinecarboxamide, 6-methyl-4-nitro-N-phenyl-, 1-oxide is a complex organic compound with a unique structure that includes a pyridine ring substituted with a carboxamide group, a methyl group, a nitro group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids and oxidizing agents to achieve the desired substitutions and oxidations .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as 2-methyl-4-nitropyridine. The process may be optimized for yield and purity through the use of advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxamide, 6-methyl-4-nitro-N-phenyl-, 1-oxide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, nitric acid.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Pyridinecarboxamide, 6-methyl-4-amino-N-phenyl-, 1-oxide .
Scientific Research Applications
2-Pyridinecarboxamide, 6-methyl-4-nitro-N-phenyl-, 1-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxamide, 6-methyl-4-nitro-N-phenyl-, 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-nitropyridine N-oxide: Similar in structure but lacks the carboxamide and phenyl groups.
N-Methyl-2-Pyridinecarboxamide: Similar in structure but lacks the nitro and phenyl groups.
4-Nitro-2-picoline N-oxide: Similar in structure but lacks the carboxamide and phenyl groups.
Uniqueness
2-Pyridinecarboxamide, 6-methyl-4-nitro-N-phenyl-, 1-oxide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and carboxamide groups allows for diverse chemical transformations and potential therapeutic applications .
Properties
CAS No. |
56387-93-0 |
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Molecular Formula |
C13H11N3O4 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
6-methyl-4-nitro-1-oxido-N-phenylpyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C13H11N3O4/c1-9-7-11(16(19)20)8-12(15(9)18)13(17)14-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,17) |
InChI Key |
AUHAEDDGJPIUPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=[N+]1[O-])C(=O)NC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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